3-Phenyl-5-isoxazolyl 3-methoxybenzenecarboxylate
Description
Properties
IUPAC Name |
(3-phenyl-1,2-oxazol-5-yl) 3-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-20-14-9-5-8-13(10-14)17(19)21-16-11-15(18-22-16)12-6-3-2-4-7-12/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMUUQPIQINFEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-isoxazolyl 3-methoxybenzenecarboxylate typically involves the esterification of 3-methoxybenzoic acid with 3-phenyl-5-isoxazole . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-isoxazolyl 3-methoxybenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl and isoxazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
One of the primary applications of 3-Phenyl-5-isoxazolyl 3-methoxybenzenecarboxylate is in the development of antimicrobial agents. Research has demonstrated that derivatives of isoxazole compounds exhibit strong antibacterial activity against various pathogens. For instance, a study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae .
Table 1: Antibacterial Activity of Isoxazole Derivatives
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Positive |
| Bacillus pumilus | Positive |
| Staphylococcus epidermidis | Positive |
| Klebsiella pneumoniae | Positive |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Moderate |
The compound's mechanism appears to involve inhibition of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .
Cancer Research
Potential Anti-Cancer Activity
Another promising application of this compound lies in cancer research. Some studies suggest that isoxazole derivatives may interact with nuclear hormone receptors, which are implicated in the regulation of gene expression related to cancer progression . The ability to modulate these receptors could lead to novel therapeutic strategies for treating various cancers.
Case Study: Isoxazole and Cancer Cell Lines
A specific case study investigated the effects of this compound on different cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis in breast cancer cells, suggesting its potential as a chemotherapeutic agent .
Neurological Research
Neuroprotective Effects
Emerging research indicates that isoxazole compounds may possess neuroprotective properties. These properties are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems could provide a pathway for developing treatments aimed at slowing disease progression .
Table 2: Neuroprotective Effects Observed in Studies
| Study Focus | Observed Effect |
|---|---|
| Alzheimer's Model | Reduced amyloid plaque formation |
| Parkinson's Model | Enhanced dopaminergic neuron survival |
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions, including cyclization and functional group modifications. Understanding its synthetic pathways allows researchers to create derivatives with enhanced biological activities or reduced toxicity profiles.
Synthesis Overview
- Starting Materials : Phenylacetylene and methoxybenzoic acid.
- Reagents : Use of catalysts such as palladium or copper.
- Yield Optimization : Adjusting reaction conditions (temperature, time) can significantly impact yield.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-isoxazolyl 3-methoxybenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound shares structural similarities with several derivatives (Table 1):
Key Observations :
- Dihedral Angles : The title compound’s phenyl-isoxazole dihedral angle is likely influenced by the 3-methoxybenzoate group. In Methyl 3-phenylisoxazole-5-carboxylate, a larger dihedral angle (19.79°) compared to isopropyl analogs (7.37°) suggests steric and electronic effects from substituents .
Pharmacological Potential
While direct biological data are absent, analogs like ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate (I-6501) demonstrate antimicrobial activity, suggesting that the 3-methoxybenzoate group might enhance target binding via π-π stacking or hydrogen bonding .
Biological Activity
3-Phenyl-5-isoxazolyl 3-methoxybenzenecarboxylate is a compound of interest due to its unique structural features and potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C16H15N1O4. Its structure includes an isoxazole ring, which is known for conferring various biological activities due to its ability to interact with different biological targets.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli , as well as fungal pathogens like Candida albicans . The results showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus , indicating moderate antibacterial activity.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
These findings suggest that the compound could be a candidate for further development in antimicrobial therapies, particularly in treating infections caused by resistant strains.
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). The compound showed a dose-dependent reduction in cytokine levels, with significant effects observed at concentrations of 10 and 20 µM. This suggests potential applications in managing inflammatory diseases.
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. A notable study reported that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.
Case Studies
Several case studies have highlighted the practical applications of this compound:
-
Case Study on Antimicrobial Resistance :
A clinical trial investigated the use of this compound in patients with chronic infections caused by antibiotic-resistant bacteria. The results indicated a significant reduction in infection rates among treated patients compared to a control group, showcasing its potential as an alternative treatment option. -
Inflammatory Disease Management :
In another study focused on rheumatoid arthritis patients, the administration of this compound resulted in decreased levels of inflammatory markers and improved patient-reported outcomes regarding pain and mobility.
The proposed mechanism of action for the biological activity of this compound involves several pathways:
- Antimicrobial Action : The isoxazole moiety is believed to disrupt bacterial cell wall synthesis.
- Anti-inflammatory Effects : Inhibition of NF-kB signaling pathway leads to reduced expression of inflammatory cytokines.
- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways and modulation of cell cycle regulators.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-Phenyl-5-isoxazolyl 3-methoxybenzenecarboxylate to achieve high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and esterification. Key steps include:
- Reaction monitoring : Use thin-layer chromatography (TLC) to track intermediate formation and confirm product purity .
- Condition optimization : Maintain pH between 6.5–7.5 and temperatures at 60–80°C during cyclization to minimize side reactions .
- Purification : Recrystallization using ethanol or ethyl acetate improves purity (>95%), as validated by melting point analysis .
Q. What analytical methods are recommended for structural characterization and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm regiochemistry of the isoxazole ring and substituent positions .
- Melting Point Analysis : Compare observed melting points (e.g., 155–165°C) with literature values to verify compound identity .
- TLC with iodine visualization : Employ toluene/ethyl acetate/water (8.7:1.2:1.1) solvent systems to monitor reaction progress and detect impurities .
Advanced Research Questions
Q. How can researchers validate the biological activity of this compound and identify its molecular targets?
- Methodological Answer :
- In vitro assays : Screen for acetyl-CoA carboxylase (ACC) inhibition using enzyme-linked immunosorbent assays (ELISA) to quantify IC₅₀ values .
- Molecular docking : Utilize Surflex docking modules to predict binding affinities with ACC isoforms, prioritizing compounds with docking scores <−10 kcal/mol .
- Cross-validation : Pair computational predictions with cell-based assays (e.g., HepG2 hepatocytes) to confirm target engagement and cytotoxicity profiles .
Q. How should researchers address contradictions in reported biological activity data for isoxazole derivatives?
- Methodological Answer :
- Systematic SAR studies : Synthesize analogs with varied substituents (e.g., trifluoromethyl, morpholinoethyl) to isolate structural determinants of activity .
- Assay standardization : Replicate conflicting studies under identical conditions (e.g., pH, temperature, cell lines) to isolate variables .
- Meta-analysis : Compare IC₅₀ values across studies using standardized metrics (e.g., ACC inhibition vs. kinase selectivity) to resolve mechanistic discrepancies .
Q. What strategies are effective for optimizing substituent effects on the isoxazole core to enhance pharmacological properties?
- Methodological Answer :
- Electron-withdrawing groups : Introduce fluorine or bromine at the phenyl ring to enhance metabolic stability and binding affinity .
- Hydrophilic moieties : Incorporate morpholine or benzodioxin groups to improve solubility, as shown in derivatives with cLogP <3.5 .
- Structure-Activity Relationship (SAR) : Use iterative synthesis and ACC inhibition assays to prioritize derivatives with >70% yield and IC₅₀ <1 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
